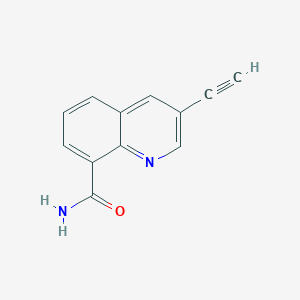
3-Ethynylquinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylquinoline-8-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the 3-position and a carboxamide group at the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylquinoline-8-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Ethynylation: The introduction of the ethynyl group at the 3-position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, using ethynyl halides and appropriate catalysts.
Carboxamidation: The carboxamide group at the 8-position can be introduced through amidation reactions using carboxylic acid derivatives and amines under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline compounds, and various substituted quinoline analogs .
Applications De Recherche Scientifique
3-Ethynylquinoline-8-carboxamide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-Ethynylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. In cancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Similar Compounds:
Quinoline-3-carboxamide: Known for its anti-inflammatory and immunomodulatory properties.
8-Methoxycoumarin-3-carboxamide: Exhibits potent anticancer activity against liver cancer.
Indole-3-carboxamide: Studied for its inhibitory activity against various enzymes.
Uniqueness: this compound stands out due to the presence of both the ethynyl and carboxamide groups, which confer unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1106785-31-2 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-ethynylquinoline-8-carboxamide |
InChI |
InChI=1S/C12H8N2O/c1-2-8-6-9-4-3-5-10(12(13)15)11(9)14-7-8/h1,3-7H,(H2,13,15) |
Clé InChI |
FVYCGVPNXRWDOH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=C2C(=C1)C=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




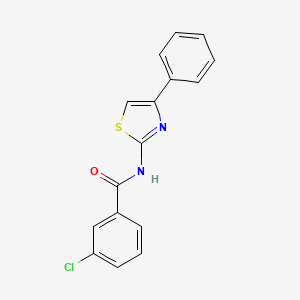
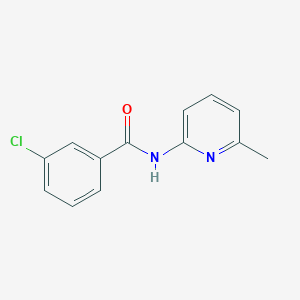

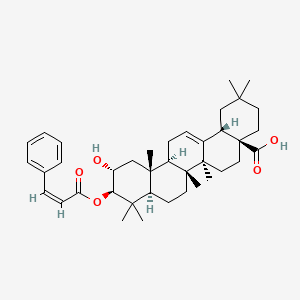
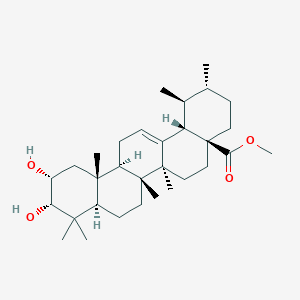

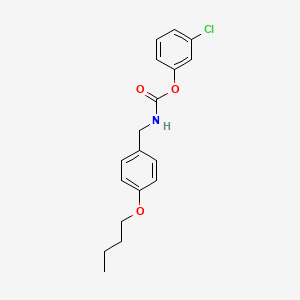

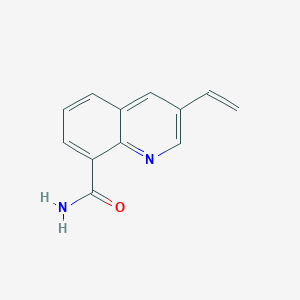
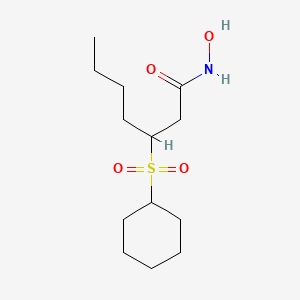
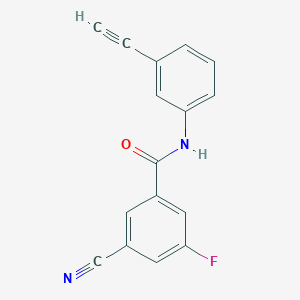

![3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)